molecular formula C13H19N3O B12219967 [1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol

[1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol

Cat. No.: B12219967
M. Wt: 233.31 g/mol
InChI Key: SSDPMAOIKPXYOD-UHFFFAOYSA-N
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Description

[1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol: is a compound that features a piperidine ring substituted with a cyclopropylpyridazine moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropylpyridazine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of [1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
  • 3-(Piperidin-1-yl)propan-1-ol

Comparison: Compared to similar compounds, [1-(6-Cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability and specificity in various applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

[1-(6-cyclopropylpyridazin-3-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C13H19N3O/c17-9-10-2-1-7-16(8-10)13-6-5-12(14-15-13)11-3-4-11/h5-6,10-11,17H,1-4,7-9H2

InChI Key

SSDPMAOIKPXYOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)CO

Origin of Product

United States

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